Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). Attached to this ring is a phenyl group (a six-membered carbon ring), a chloromethyl group, and a methyl carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The chloromethyl group might be susceptible to nucleophilic substitution reactions, while the carboxylate ester group could undergo hydrolysis or other reactions typical of esters .Scientific Research Applications
Photochemistry and Vibrational Spectra
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a compound related to Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate, has been studied for its photochemical properties. It undergoes photoisomerization to oxazole upon UV irradiation, indicating potential applications in photochemistry research (Lopes et al., 2011).
Synthesis and Biological Activity
Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, synthesized from comenic acid and alkylated with 3-(chloromethyl)-5-phenylisoxazole, showed synergetic effects in bioassays with Temobel (Temozolomid) for brain tumor chemotherapy (Kletskov et al., 2018).
Antimicrobial Agents
A study on the synthesis of 1,2,3-triazolyl pyrazole derivatives, which included compounds related to this compound, revealed potential as antimicrobial agents (Bhat et al., 2016).
Lithiation and Preparation
Research on the lithiation of 3,5-disubstituted isoxazoles, closely related to the compound , has been conducted, providing valuable insights for organic synthesis methodologies (Micetich & Chin, 1970).
Neurokinin-1 Receptor Antagonist
Compounds structurally related to this compound have been studied for their potential as neurokinin-1 receptor antagonists, indicating possible applications in neurological research (Harrison et al., 2001).
Versatile Template for Synthesis
4-Bis(methylthio)methylene-2-phenyloxazol-5-one, similar in structure, has been shown to be a versatile template for synthesizing various substituted oxazoles, indicating the potential for the compound to be used similarly (Misra & Ila, 2010).
Comprehensive Analytical and Structural Characteristics
Studies like the one on methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) provide comprehensive analytical and structural characterization, important for understanding related compounds like this compound (Dybowski et al., 2021).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate” would require appropriate safety measures. The compound’s specific safety profile is not available, but general precautions should include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .
properties
IUPAC Name |
methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)10-11(17-7-14-10)9-4-2-8(6-13)3-5-9/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJSUONKMSNCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2172069-54-2 |
Source
|
Record name | methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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